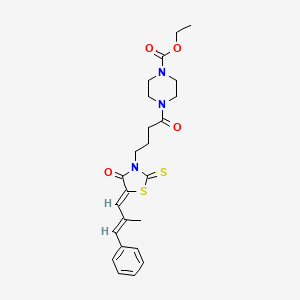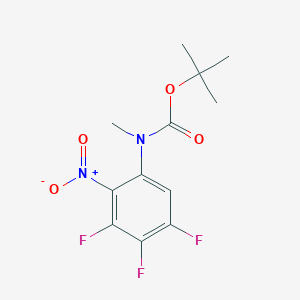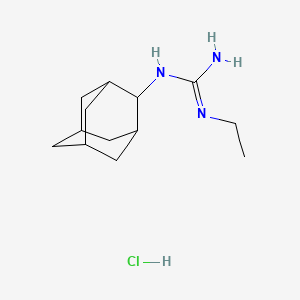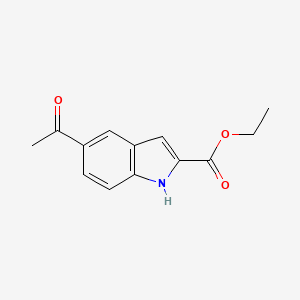
4-(4-((Z)-5-((E)-2-méthyl-3-phénylallylidène)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)pipérazine-1-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N3O4S2 and its molecular weight is 487.63. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidépresseurs et antipsychotiques
Le noyau pipérazine se retrouve dans de nombreux médicaments commercialisés dans le domaine des antidépresseurs (amoxapine), des antipsychotiques (bifeprunox) . La présence du cycle pipérazine dans ce composé suggère des applications potentielles dans le développement de nouveaux antidépresseurs et antipsychotiques.
Antihistaminiques
Les dérivés de la pipérazine ont été utilisés comme antihistaminiques (cyclizine et oxatomide) . Ce composé, avec son cycle pipérazine, pourrait potentiellement être utilisé dans le développement de nouveaux antihistaminiques.
Antifongiques et antibiotiques
Le noyau pipérazine se retrouve également dans les antifongiques (itraconazole) et les antibiotiques (ciprofloxacine) . Cela suggère que ce composé pourrait avoir des applications potentielles dans ces domaines.
Propriétés anticancéreuses, antimicrobiennes et antioxydantes
Les composés à base de cycle pipérazine trouvent leur application dans les systèmes biologiques avec des propriétés anticancéreuses, antimicrobiennes et antioxydantes . Ce composé pourrait potentiellement être étudié pour ces propriétés.
Catalyse et cadres organométalliques (MOF)
Les dérivés de la pipérazine ont également été utilisés avec succès dans le domaine de la catalyse et des cadres organométalliques (MOF) . Ce composé pourrait potentiellement être utilisé dans ces applications.
Ligands et complexes métalliques
La substitution dans l'atome d'azote de la pipérazine ne crée pas seulement des molécules médicamenteuses potentielles, mais le rend également unique avec des possibilités de liaison polyvalentes avec les ions métalliques . Ce composé pourrait potentiellement être utilisé dans la synthèse de nouveaux ligands et complexes métalliques.
Propriétés
IUPAC Name |
ethyl 4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-23(30)26-14-12-25(13-15-26)21(28)10-7-11-27-22(29)20(33-24(27)32)17-18(2)16-19-8-5-4-6-9-19/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3/b18-16+,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFXWWXPPYZSCK-MOKUSBMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)


![3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2552499.png)
![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2552502.png)




![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid](/img/structure/B2552514.png)
![2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2552516.png)
